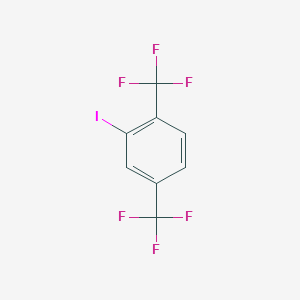

2-Iodo-1,4-bis(trifluoromethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSSTAYSWOBTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381267 | |

| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-92-7 | |

| Record name | 2-Iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-1,4-bis(trifluoromethyl)benzene

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS No. 328-92-7), a critical fluorinated building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the prevalent synthetic methodologies, the underlying chemical principles, and the practical considerations necessary for successful execution.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable synthetic intermediate. Its structural features—a benzene ring substituted with two strongly electron-withdrawing trifluoromethyl (CF₃) groups and a strategically positioned iodine atom—make it a versatile precursor for creating complex molecules. The CF₃ groups are known to enhance key properties in pharmaceuticals, such as metabolic stability, lipophilicity, and bioavailability.[1] In materials science, these groups impart thermal stability and unique electronic characteristics.[2] The iodine atom serves as a reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

The most reliable and widely employed route to this compound is through the diazotization of 2-Amino-1,4-bis(trifluoromethyl)benzene, followed by a Sandmeyer-type reaction. This approach offers excellent regioselectivity, which is difficult to achieve through direct halogenation of 1,4-bis(trifluoromethyl)benzene.

Core Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[4][5] This transformation is particularly useful for synthesizing aryl halides.[1][4] The overall process is a two-step sequence:

-

Diazotization: The primary aromatic amine, 2-Amino-1,4-bis(trifluoromethyl)benzene, is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.

-

Iodide Displacement: The diazonium salt is then reacted with an iodide source, most commonly potassium iodide (KI). This step displaces the diazonium group (N₂) with an iodine atom to yield the target product. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination step often proceeds efficiently without a catalyst.[6]

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by an electron transfer that leads to the formation of an aryl radical and the loss of nitrogen gas.[1][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the synthesis. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Reagents and Materials

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Typical Quantity (for 10 mmol scale) | Notes |

| 2-Amino-1,4-bis(trifluoromethyl)benzene | 368-61-6 | 229.12 | 2.29 g (10 mmol) | Starting material. |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | ~10 mL | Corrosive. Handle with extreme care. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g (11 mmol, 1.1 eq) | Toxic and oxidizing. |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 2.49 g (15 mmol, 1.5 eq) | |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~150 mL | Flammable solvent for extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) soln | N/A | N/A | As needed | For neutralization. |

| 10% Sodium Thiosulfate (Na₂S₂O₃) soln | N/A | N/A | As needed | To quench excess iodine. |

| Brine (Saturated NaCl soln) | N/A | N/A | As needed | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

Step-by-Step Procedure

Part A: Diazotization

-

Acidic Solution Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (5 mL) to deionized water (15 mL) while cooling in an ice-water bath. Causality: This exothermic dilution must be done carefully by adding acid to water to dissipate heat safely. The acidic medium is essential for forming nitrous acid in situ and stabilizing the resulting diazonium salt.

-

Dissolving the Aniline: To the cooled acid solution, add 2-Amino-1,4-bis(trifluoromethyl)benzene (2.29 g, 10 mmol) portion-wise with stirring. Stir until a clear solution or a fine suspension is obtained. Cool the mixture to 0–5 °C using an ice-salt bath. Causality: Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently at higher temperatures.

-

Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL) in a separate beaker. Add this solution dropwise to the aniline mixture via the dropping funnel over 20-30 minutes. Ensure the internal temperature is strictly maintained below 5 °C. Causality: Slow, controlled addition of NaNO₂ prevents a rapid, exothermic reaction and localized warming, which would lead to decomposition of the diazonium salt and reduced yield.

-

Stirring: After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Iodide Displacement (Sandmeyer-Type Reaction)

-

Iodide Solution Preparation: In a separate 250 mL beaker, dissolve potassium iodide (2.49 g, 15 mmol) in deionized water (20 mL). Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. This addition should be done carefully, as vigorous evolution of nitrogen gas (N₂) will occur. Causality: The addition of the diazonium salt to the iodide solution (rather than the reverse) maintains a high concentration of the nucleophile (I⁻), promoting the desired substitution reaction over side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours until the evolution of gas ceases completely. The mixture will likely turn dark due to the formation of the product and potentially some elemental iodine (I₂).

Part C: Work-up and Purification

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts. Causality: The organic product is more soluble in diethyl ether than in the aqueous reaction mixture, allowing for its separation.

-

Washing: Wash the combined organic layer sequentially with:

-

10% sodium thiosulfate solution (~30 mL) until the organic layer is no longer dark brown/purple. Causality: Sodium thiosulfate reduces any byproduct I₂ to colorless I⁻, simplifying purification.

-

Saturated sodium bicarbonate solution (~30 mL) to neutralize any residual acid.

-

Brine (~30 mL) to remove the bulk of the water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes. The final product, this compound, should be a colorless to light yellow liquid or low-melting solid.[7]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Hazards: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is toxic if ingested and is a strong oxidizing agent. Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt intermediate. Use it immediately in solution.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-Amino-1,4-bis(trifluoromethyl)benzene is a robust and highly effective method. By carefully controlling the reaction temperature during diazotization and following a systematic work-up procedure, researchers can reliably obtain this valuable building block in good yield and high purity. This guide provides the necessary technical detail and scientific rationale to empower chemists in pharmaceutical and materials science research to successfully synthesize this key intermediate for their discovery programs.

References

A Comprehensive Technical Guide to the Structural Analysis of 2-Iodo-1,4-bis(trifluoromethyl)benzene

Abstract

2-Iodo-1,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a reactive iodido group and two strongly electron-withdrawing trifluoromethyl (CF₃) groups—positions it as a highly valuable synthetic building block. The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the carbon-iodine bond serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Given its role as a critical intermediate, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of research outcomes. This technical guide provides a multi-faceted strategy for the comprehensive structural elucidation of this compound, grounded in field-proven analytical methodologies. We will explore the synergistic application of mass spectrometry, multinuclear NMR spectroscopy, and single-crystal X-ray crystallography, presenting not just protocols, but the causal reasoning behind their deployment in a validated analytical workflow.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine, render it a potent electron-withdrawing group. This profoundly influences the acidity and basicity of nearby functional groups, altering a molecule's pKa and, consequently, its physiological absorption and distribution.[2] Furthermore, the CF₃ group significantly increases lipophilicity, which can enhance a drug candidate's ability to cross cellular membranes.[3][4] Perhaps most critically, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, a property that can extend the pharmacokinetic half-life of a therapeutic agent.[3][5]

Aryl Iodides as Versatile Synthetic Precursors

Aryl iodides are premier intermediates in organic synthesis due to the nature of the carbon-iodine (C-I) bond. It is the longest and weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group.[3] This inherent reactivity makes aryl iodides ideal substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods are fundamental pillars of modern synthesis, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3]

Profile of this compound: A Key Intermediate

This compound (CAS No. 328-92-7) combines these two powerful features.[6] The molecule provides a scaffold with two metabolically robust, electron-withdrawing CF₃ groups while presenting a reactive C-I bond for further molecular elaboration. This makes it an exemplary building block for creating novel pharmaceutical candidates and advanced organic materials. The following guide establishes a rigorous framework for confirming its precise structure.

Physicochemical Properties and Safety Protocols

Before commencing any analytical work, a thorough understanding of the compound's properties and safe handling procedures is essential.

Summary of Properties

| Property | Value | Reference |

| CAS Number | 328-92-7 | [6] |

| Molecular Formula | C₈H₃F₆I | [6] |

| Molecular Weight | 340.01 g/mol | [6] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | ~154-155 °C (for 1,2-diiodo-4,5-bis(trifluoromethyl)benzene) | |

| Density | ~1.607 g/cm³ (for a related isomer) |

Note: Specific physical data for the 2-iodo-1,4-bis isomer is not widely published. Data from closely related isomers should be used as an estimation, and experimental determination is recommended.

Handling and Safety

Based on safety data sheets for analogous trifluoromethylated and iodinated benzene derivatives, this compound should be handled with appropriate care.

-

Hazards: Assumed to be a flammable liquid and vapor. It is expected to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Analytical Workflow for Structural Elucidation

A multi-technique approach is necessary to build a self-validating dossier of structural evidence. Each technique provides a unique and complementary piece of the puzzle, moving from initial confirmation of mass to the definitive three-dimensional arrangement of atoms.

Caption: Integrated workflow for structural validation.

Primary Confirmation: Mass Spectrometry (MS)

-

Causality: The first step is to confirm that the material has the correct molecular weight and, by extension, the correct elemental formula. High-resolution mass spectrometry (HRMS) is the ideal choice as it provides a highly accurate mass measurement, which can definitively confirm the elemental composition.

-

Experimental Protocol (GC-MS Example):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with an electron ionization (EI) source.

-

Use a standard non-polar column (e.g., DB-5) with a temperature gradient from 50 °C to 250 °C.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

-

Expected Data & Interpretation:

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 340, corresponding to the molecular formula C₈H₃F₆I.

-

Fragmentation: The EI spectrum of the related compound, 1-iodo-4-(trifluoromethyl)benzene, shows major peaks at m/z 145 ([M-I]⁺) and 272 (M⁺).[9][10] For this compound, characteristic fragments would be expected from the loss of the iodine atom ([M-I]⁺ at m/z 213) and trifluoromethyl groups ([M-CF₃]⁺ at m/z 271).

-

Connectivity and Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this specific compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential to map out the entire structure and confirm the substitution pattern.

-

Experimental Protocol:

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate standard if quantitative analysis is needed.[11]

-

-

Data Interpretation:

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Rationale |

| ¹H | 7.5 - 8.5 | 3 distinct signals: doublet, doublet, and singlet (or narrow doublet) | The three aromatic protons are in unique chemical environments due to the asymmetrical substitution. Their splitting patterns will reveal their relative positions. |

| ¹³C | 120 - 140 (Aromatic) | 8 distinct signals. Carbons bonded to CF₃ will appear as quartets (¹JCF). Other carbons may show smaller couplings (²JCF, ³JCF). | The molecule has eight unique carbon atoms. The large one-bond C-F coupling is a definitive indicator for the carbons bearing the CF₃ groups.[12] |

| ¹⁹F | -60 to -65 | 2 distinct singlets (or finely coupled multiplets) of equal integration. | The two CF₃ groups are chemically non-equivalent and should therefore appear as separate signals. The reference standard for ¹⁹F NMR is often benzotrifluoride (-63.7 ppm) or 1,4-bis(trifluoromethyl)benzene (-63.3 ppm).[11][12][13] |

Definitive 3D Structure Determination: Single-Crystal X-ray Crystallography

-

Causality: While NMR defines atomic connectivity, X-ray crystallography provides the unambiguous, three-dimensional coordinates of each atom in the solid state. It is the gold standard for absolute structure proof, revealing precise bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

Experimental Workflow

Caption: Step-by-step workflow for X-ray crystallography.

Protocol: From Crystallization to Structure Refinement

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indicator of high sample purity.

-

Method: Slow evaporation is often effective. Dissolve the compound in a minimum amount of a suitable solvent (e.g., hexane, ethanol, or a mixture). Loosely cover the vial and allow the solvent to evaporate over several days at room temperature.

-

Causality: Slow crystal growth allows molecules to pack in a highly ordered, repeating lattice, which is required for sharp diffraction. Rapid precipitation leads to amorphous material or poorly ordered microcrystals.

-

-

Data Collection: Mount a suitable crystal (typically >10 µm) on a goniometer and place it in the cold stream of a diffractometer.[14] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit with the experimental data.

Analysis of Structure: Intermolecular Interactions

The refined crystal structure will not only confirm the intramolecular bond lengths and angles but also reveal how the molecules pack. For iodinated organic compounds, specific non-covalent interactions are expected:

-

Halogen Bonding: The iodine atom has an electropositive region (σ-hole) opposite the C-I bond, which can interact favorably with electron-rich atoms on neighboring molecules. Look for short I···O, I···N, or even I···F contacts.

-

C-H···I/F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic protons and the electronegative iodine or fluorine atoms can play a significant role in stabilizing the crystal packing.[15][16]

-

π-π Stacking: The aromatic rings may stack in parallel or slipped-parallel arrangements, contributing to lattice stability.[15]

Conclusion: A Validated Approach to Structural Integrity

The structural elucidation of a critical synthetic intermediate like this compound demands a rigorous, multi-technique approach. Mass spectrometry provides the initial, rapid confirmation of molecular weight. Multinuclear NMR spectroscopy then delivers an unambiguous map of atomic connectivity and the compound's unique electronic environment. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing definitive proof of the three-dimensional structure and offering insights into solid-state packing forces. By synergistically applying these methods, researchers and drug development professionals can proceed with absolute confidence in the structural integrity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | 13055-62-4 | Benchchem [benchchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-iodo-4-(trifluoromethyl)- [webbook.nist.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Iodo-1,4-bis(trifluoromethyl)benzene: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS No. 328-92-7), a key intermediate in the synthesis of various high-value chemical entities in the pharmaceutical and agrochemical industries.[1] The strategic placement of the iodine atom and two trifluoromethyl groups on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable building block for drug development professionals.[1] This guide is designed to offer researchers and scientists a detailed analysis of the expected spectroscopic signature of this compound, enabling its unambiguous identification and characterization.

The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of an iodo group provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of additional molecular complexity. A thorough understanding of the spectroscopic characteristics of this compound is therefore paramount for its effective utilization in synthetic chemistry.

Molecular Structure and Isomerism

This compound possesses a simple yet distinct substitution pattern on the aromatic ring. The trifluoromethyl groups are situated in a para-relationship, while the iodine atom is ortho to one of the trifluoromethyl groups. This arrangement dictates the symmetry of the molecule and, consequently, the appearance of its NMR spectra.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoromethyl groups and the iodine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.0 | d | JH3-H5 ≈ 1-2 Hz |

| H-5 | 7.6 - 7.8 | dd | JH5-H6 ≈ 8-9 Hz, JH5-H3 ≈ 1-2 Hz |

| H-6 | 7.4 - 7.6 | d | JH6-H5 ≈ 8-9 Hz |

Predictions are based on the analysis of related compounds such as 1,4-bis(trifluoromethyl)benzene, which shows a singlet at approximately 7.80 ppm for its four equivalent protons. The introduction of the iodine atom breaks this symmetry and induces the expected splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the influence of the fluorine atoms, the signals for the carbons bearing the trifluoromethyl groups and the carbons in their vicinity will exhibit characteristic quartet splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 | 130 - 135 | q | ¹JCF ≈ 30-35 Hz |

| C-2 | 95 - 105 | s | - |

| C-3 | 135 - 140 | q | ³JCF ≈ 4-6 Hz |

| C-4 | 130 - 135 | q | ¹JCF ≈ 30-35 Hz |

| C-5 | 125 - 130 | m | - |

| C-6 | 128 - 133 | m | - |

| CF₃ (at C-1) | 120 - 125 | q | ¹JCF ≈ 270-275 Hz |

| CF₃ (at C-4) | 120 - 125 | q | ¹JCF ≈ 270-275 Hz |

The predicted chemical shifts and coupling constants are extrapolated from data for similar structures like 1,4-bis(trifluoromethyl)benzene, which exhibits a quartet for the trifluoromethyl carbons around 123.4 ppm with a ¹JCF of approximately 273.7 Hz and a quartet for the aromatic carbons attached to the CF₃ groups around 134.0 ppm with a ²JCF of about 33.3 Hz.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, two distinct singlets are expected for the two non-equivalent trifluoromethyl groups. The chemical shifts will be influenced by their position relative to the iodine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ (at C-1) | -60 to -62 | s |

| CF₃ (at C-4) | -63 to -65 | s |

The chemical shifts are referenced to CFCl₃. The ¹⁹F NMR spectrum of the related 1,4-bis(trifluoromethyl)benzene shows a single sharp singlet at approximately -63.3 ppm.[2] The introduction of the ortho-iodo substituent is expected to cause a downfield shift for the adjacent CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₃F₆I), the molecular weight is 340.01 g/mol .[1][3]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 340. Key fragmentation pathways would likely involve the loss of an iodine atom, a trifluoromethyl group, or fluorine atoms.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 340 | [M]⁺ |

| 213 | [M - I]⁺ |

| 271 | [M - CF₃]⁺ |

| 145 | [C₆H₄F]⁺ or [C₆H₃I - I]⁺ |

The fragmentation pattern of the isomeric 1-iodo-4-(trifluoromethyl)benzene shows a molecular ion at m/z 272 and a base peak at m/z 145, corresponding to the loss of the iodine atom.[4] A similar loss of iodine would be expected for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorption bands associated with the C-F bonds of the trifluoromethyl groups.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1350 - 1100 | C-F stretching (strong) |

| 850 - 750 | C-H out-of-plane bending |

| ~550 | C-I stretching |

The IR spectrum of 1-iodo-2-(trifluoromethyl)benzene shows strong C-F stretching bands in the 1300-1100 cm⁻¹ region, which is characteristic of trifluoromethyl groups.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence, often without proton decoupling.

-

Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0.0 ppm).

-

Figure 2: General workflow for NMR data acquisition and processing.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film between two salt plates (e.g., NaCl or KBr) for a liquid sample, or as a KBr pellet for a solid sample. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a robust framework for researchers to identify and characterize this important synthetic intermediate. The outlined experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data. As with any analytical endeavor, careful experimental execution and data interpretation are crucial for achieving accurate and reliable results.

References

An In-Depth Technical Guide to 2-Iodo-1,4-bis(trifluoromethyl)benzene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with an iodine atom and two trifluoromethyl groups, imparts unique chemical properties that make it a valuable synthetic intermediate. The electron-withdrawing nature of the two trifluoromethyl groups influences the reactivity of the aryl iodide, making it a key building block in the synthesis of complex molecules, most notably as a crucial precursor to the pharmaceutical agent Dutasteride. This guide provides a comprehensive overview of the history, synthesis, and key applications of this important chemical entity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value |

| CAS Number | 328-92-7 |

| Molecular Formula | C₈H₃F₆I |

| Molecular Weight | 340.01 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | 185.0 ± 40.0 °C (Predicted) |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) |

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns would depend on the coupling constants between the aromatic protons. |

| ¹³C NMR | Signals for the aromatic carbons would be observed, with the carbon bearing the iodine atom being significantly deshielded. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups would be expected. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aromatic ring. |

| Mass Spec. | The molecular ion peak (M+) would be observed at m/z = 340, along with characteristic fragmentation patterns. |

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the development of the drug Dutasteride, a potent inhibitor of both type I and type II 5α-reductase used in the treatment of benign prostatic hyperplasia (BPH). The initial synthesis and utility of this iodo-compound as a key building block for Dutasteride were detailed in patents filed by Glaxo Inc. in the mid-1990s, such as U.S. Patent 5,565,467.[1][2]

While this patent establishes its significance as a pharmaceutical intermediate, the very first synthesis of this compound as a distinct chemical entity is not prominently documented in readily accessible primary literature. Its emergence in the chemical literature appears to be driven by its practical application in drug discovery rather than as a subject of fundamental synthetic exploration. The synthetic route to this compound, however, relies on well-established chemical transformations.

Synthetic Pathway and Experimental Protocols

The most logical and industrially relevant synthetic route to this compound is a three-step process commencing with the commercially available 1,4-bis(trifluoromethyl)benzene. This pathway involves nitration, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer-type diazotization and iodination.

Caption: Synthetic pathway for this compound.

Step 1: Nitration of 1,4-Bis(trifluoromethyl)benzene

The initial step involves the electrophilic aromatic substitution of 1,4-bis(trifluoromethyl)benzene to introduce a nitro group. The two trifluoromethyl groups are strongly deactivating and meta-directing. However, due to the symmetrical nature of the starting material, nitration occurs at one of the four equivalent positions, leading to the formation of 2,5-bis(trifluoromethyl)nitrobenzene.

Experimental Protocol:

A process for producing 2,5-bis(trifluoromethyl)nitrobenzene involves nitrating 1,4-bis(trifluoromethyl)benzene with nitric acid in a solvent containing sulfuric acid (91-100 mass%) or fuming sulfuric acid (up to 20 mass% SO₃).[3] In a typical procedure, 1,4-bis(trifluoromethyl)benzene is added to a mixture of the solvent and nitric acid. For instance, 1,4-bis(trifluoromethyl)benzene can be added dropwise or in portions to the mixed acid solution.[3]

In one example, 214 parts by mass of 1,4-bis(trifluoromethyl)benzene were added dropwise over 2 hours to a mixture of 257 parts by mass of 96 mass% sulfuric acid and 126 parts by mass of 61 mass% nitric acid, while maintaining the temperature between 30 and 40°C. The mixture was then stirred at the same temperature for 5 hours. After the reaction, the mixture was poured into water, and the organic layer was separated, washed, and distilled to yield 2,5-bis(trifluoromethyl)nitrobenzene.[3]

Step 2: Reduction of 2,5-Bis(trifluoromethyl)nitrobenzene

The nitro group of 2,5-bis(trifluoromethyl)nitrobenzene is then reduced to a primary amine to yield 2,5-bis(trifluoromethyl)aniline. This transformation is commonly achieved through catalytic hydrogenation.

Experimental Protocol:

In an autoclave, a Raney Nickel catalyst (e.g., 1.05 g) and a solvent such as isopropanol (100 ml) are introduced. 2,5-bis(trifluoromethyl)nitrobenzene (10.0 g) is then added. The autoclave is pressurized with hydrogen gas to 5 kg/cm ² with stirring, and the temperature is raised to 70°C. The reaction is carried out at a temperature between 70 and 90°C for approximately 8 hours. After cooling to room temperature and venting the hydrogen gas, the catalyst is removed by filtration and washed with the solvent. The solvent is then concentrated under reduced pressure to afford 2,5-bis(trifluoromethyl)aniline.[4]

Step 3: Diazotization and Iodination of 2,5-Bis(trifluoromethyl)aniline

The final step is the conversion of the amino group of 2,5-bis(trifluoromethyl)aniline to an iodo group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide ion.

Experimental Protocol:

A general procedure for the diazotization of an aniline involves dissolving the aniline in a mixture of a strong mineral acid (like sulfuric or hydrochloric acid) and water, and then cooling the solution to 0-5°C. A solution of sodium nitrite in cold water is then added dropwise, maintaining the low temperature, to form the diazonium salt.[5]

For the iodination step, a solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution. The reaction mixture is often allowed to warm to room temperature to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide. The product can then be extracted with an organic solvent, washed to remove any remaining iodine (e.g., with a sodium thiosulfate solution), dried, and purified, typically by distillation or chromatography.[5]

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Dutasteride.[6] In the synthesis of Dutasteride, the iodo-compound undergoes a coupling reaction with a steroid-based carboxamide in the presence of a copper catalyst.[6]

Beyond its role in the synthesis of Dutasteride, this compound is a versatile building block in organic synthesis. The carbon-iodine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of the 2,5-bis(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the development of new pharmaceutical candidates and functional materials where the presence of trifluoromethyl groups can enhance properties such as metabolic stability, lipophilicity, and thermal stability.

Conclusion

This compound, while not having a storied history of discovery in its own right, has become an indispensable reagent in modern pharmaceutical synthesis. Its efficient, multi-step synthesis from readily available starting materials and its crucial role in the production of Dutasteride highlight its importance. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the creation of novel and complex molecules.

References

- 1. EP2238152B1 - Processes for preparation of dutasteride - Google Patents [patents.google.com]

- 2. US5565467A - Androstenone derivative - Google Patents [patents.google.com]

- 3. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 4. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. EP2648700A1 - Pharmaceutical composition comprising dutasteride - Google Patents [patents.google.com]

A Technical Guide to the Thermal Stability Assessment of 2-Iodo-1,4-bis(trifluoromethyl)benzene

Introduction: The Need for Thermal Characterization

2-Iodo-1,4-bis(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of the 1,4-bis(trifluoromethyl)phenyl moiety in pharmaceuticals and advanced materials. The presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive carbon-iodine bond imparts unique chemical properties. However, these same features necessitate a thorough understanding of the compound's thermal stability. Thermal instability can pose significant safety risks, including energetic decomposition and the release of hazardous substances. Furthermore, it can adversely affect reaction yields, product purity, and long-term storage viability.

This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will explore the theoretical underpinnings of its stability, present a robust experimental workflow for its characterization using standard thermoanalytical techniques, and offer guidance on interpreting the resulting data to ensure safe handling and optimal application in research and development.

Theoretical Framework: Analyzing Molecular Structure and Bond Strengths

The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the strength of its covalent bonds. In this compound, the key to understanding its thermal liability lies in the carbon-iodine (C–I) bond.

The Carbon-Iodine Bond: The Weakest Link

The bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically, forming two radical species.[1] It is a direct measure of bond strength. For aryl halides, the BDE of the carbon-halogen bond follows a clear trend: Ar-F > Ar-Cl > Ar-Br > Ar-I.[2] This trend is attributed to the decreasingly effective orbital overlap between the carbon atom of the benzene ring and the progressively larger halogen atom.[2] The C–I bond is the longest and weakest among the aryl halides, making it the most probable site for initial thermal decomposition.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |

| Phenyl-H | ~113 |

| Phenyl-CF₃ | ~125 |

| Phenyl-Cl | ~97 |

| Phenyl-Br | ~84 |

| Phenyl-I | ~67 [2] |

Table 1: Comparison of typical bond dissociation energies (BDEs) for bonds on a phenyl ring. The C-I bond is demonstrably the weakest, indicating it as the likely point of initial thermal cleavage.

The Influence of Trifluoromethyl Substituents

The two trifluoromethyl (-CF₃) groups exert a powerful electron-withdrawing effect on the aromatic ring. This electronic influence can affect the adjacent C–I bond. Research on related structures, such as anilinium iodide salts, has suggested that strong electron-withdrawing groups on the aryl ring can promote thermal degradation.[3] This implies that the -CF₃ groups may further weaken the already labile C–I bond, potentially lowering the decomposition temperature compared to iodobenzene itself. Conversely, the incorporation of fluorine atoms is a well-established strategy for enhancing the overall thermal stability of materials.[4] Therefore, a precise experimental determination is crucial to quantify the net effect of these competing influences.

The most probable initial step in the thermal decomposition of this compound is the homolytic cleavage of the C–I bond.

Figure 1: Proposed initial step of thermal decomposition via C-I bond homolysis.

Experimental Workflow for Thermal Stability Assessment

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal stability profile. TGA quantifies mass changes with temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal events, distinguishing between physical transitions (like melting) and chemical reactions (like decomposition).[5][6]

Figure 2: Logical workflow for comprehensive thermal stability characterization.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This is the primary technique for determining the temperature at which a material begins to decompose.

Objective: To determine the onset temperature of decomposition (T_onset) and quantify mass loss during thermal degradation.

Methodology:

-

Instrument Calibration: Perform routine weight and temperature calibrations according to the instrument manufacturer's specifications. A certified reference material is typically used.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended).

-

Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is critical to prevent oxidative decomposition, which is a different chemical process from thermal decomposition.[8]

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before analysis.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.[7]

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

The onset temperature (T_onset) is determined as the temperature at which significant mass loss begins. This is often calculated by the instrument software at the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Record the total mass loss percentage corresponding to the decomposition step(s).

-

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It detects endothermic events (like melting) and exothermic events (like decomposition), providing critical information about the energy released.

Objective: To identify the melting point, detect exothermic decomposition, and quantify the enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Perform temperature and enthalpy calibrations using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is essential to contain any volatile decomposition products and prevent evaporation before decomposition.

-

Atmosphere and Flow Rate: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C for 3 minutes.

-

Ramp the temperature from 25°C to a temperature approximately 50°C above the T_onset determined by TGA, at a heating rate of 10°C/min. It is crucial not to heat to excessively high temperatures to avoid damaging the instrument with a highly energetic decomposition.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (T_melt) .

-

Identify any sharp, exothermic peaks occurring at higher temperatures. A sharp exotherm following the melt is a strong indicator of decomposition.

-

Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔH_decomp) in J/g. A large enthalpy of decomposition indicates a significant safety hazard.

-

Anticipated Data and Interpretation

Executing the protocols above will yield quantitative data essential for a complete thermal stability profile.

| Parameter | Analytical Technique | Description | Significance |

| T_onset | TGA | Temperature at which significant mass loss begins. | Defines the upper limit for the material's thermal stability.[5] |

| % Mass Loss | TGA | The percentage of mass lost during a decomposition step. | Helps in elucidating the decomposition pathway by comparing to theoretical losses. |

| T_melt | DSC | Temperature of the peak of the melting endotherm. | A key physical property; decomposition must occur above this temperature.[10] |

| T_decomp (peak) | DSC | Temperature of the peak of the decomposition exotherm. | Indicates the temperature of the maximum rate of decomposition. |

| ΔH_decomp | DSC | Energy released during decomposition (area of the exotherm).[10] | A critical safety parameter. High values (>200 J/g) suggest a potential for thermal runaway. |

Table 2: Key parameters obtained from TGA and DSC analysis and their importance in assessing thermal stability.

A significant exothermic event detected by DSC, especially when occurring close to the melting point or the TGA onset temperature, is a clear warning of a potential thermal hazard. This information is paramount for defining safe operating temperatures for reactions and for establishing appropriate storage conditions.

Safe Handling and Storage Recommendations

Based on the chemical nature of the compound and safety data for structurally similar molecules, the following precautions are recommended:

-

Avoid Heat: Keep the compound away from heat, sparks, open flames, and hot surfaces.[11] Vapors may form explosive mixtures with air upon intense warming.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] The recommended storage temperature should be well below the experimentally determined T_onset.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.[14]

Conclusion

References

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry Analysis [intertek.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. 3,5-双(三氟甲基)碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 2-Iodo-1,4-bis(trifluoromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Iodo-1,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 328-92-7) is a halogenated aromatic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a benzene ring substituted with an iodine atom and two highly electronegative trifluoromethyl (-CF₃) groups, makes it a valuable building block. The reactive carbon-iodine bond is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the trifluoromethyl groups can impart desirable properties such as increased metabolic stability and lipophilicity to target molecules in pharmaceutical and agrochemical development.[2]

A thorough understanding of a compound's solubility is paramount for its effective use in a laboratory or industrial setting. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies like recrystallization and chromatography, and is a critical parameter in formulation science. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties and the fundamental principles of dissolution. While specific quantitative data is not widely published, this document synthesizes theoretical principles and data from analogous structures to provide reliable solubility predictions and outlines a robust experimental protocol for precise determination.

Physicochemical Properties

The solubility behavior of this compound is a direct consequence of its molecular structure. The key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Pharmaffiliates[1] |

| CAS Number | 328-92-7 | Pharmaffiliates[1] |

| Molecular Formula | C₈H₃F₆I | Pharmaffiliates[1] |

| Molecular Weight | 340.01 g/mol | Pharmaffiliates[1] |

| Predicted Polarity | Nonpolar / Weakly Polar | Inferred from structure |

The molecule's structure is dominated by the large, nonpolar benzene ring, a heavy iodine atom, and two bulky, lipophilic trifluoromethyl groups. The asymmetric substitution pattern (positions 1, 2, and 4) induces a slight dipole moment. However, the overall character of the molecule is overwhelmingly nonpolar and lipophilic. It lacks hydrogen bond donor or acceptor sites, further limiting its ability to interact with polar, protic solvents.

Theoretical Principles of Solubility

The foundational principle governing solubility is "like dissolves like."[3][4] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Solute Characteristics : this compound is a nonpolar molecule. Its primary intermolecular interactions are London dispersion forces, which increase with molecular size and surface area. The large iodine atom and the trifluoromethyl groups contribute significantly to these forces.

-

Solvent Characteristics :

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents also interact primarily through London dispersion forces. The energetic cost of breaking the solvent-solvent and solute-solute interactions is readily compensated by the formation of new, favorable solute-solvent interactions. Therefore, high solubility is expected.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds. They can engage in dipole-dipole interactions and are also capable of strong dispersion forces. Good to moderate solubility is predicted, as they can effectively solvate the large, nonpolar structure. Benzotrifluoride (BTF), a structurally related solvent, is known to dissolve both fluorous and non-fluorous solutes, suggesting good compatibility.[5]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. Dissolving a nonpolar molecule like this compound would require disrupting these highly stable hydrogen bonds, which is energetically unfavorable. The molecule cannot form hydrogen bonds in return, leading to very poor solubility.

-

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in common organic solvents. This serves as a practical guide for solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene | High | "Like dissolves like"; strong London dispersion forces. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | Similar polarity and strong dispersion force compatibility. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate, Acetone | Moderate to High | Capable of solvating the molecule through dispersion and dipole-induced dipole forces. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble / Very Low | Incapable of disrupting the solvent's hydrogen-bonding network. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The OECD Guideline 105 Shake-Flask Method is a globally recognized standard for determining the solubility of compounds.[3]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

Glass vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with a suitable detector (e.g., FID or MS)

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards. Analyze these standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (Peak Area vs. Concentration).

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3] Preliminary tests can establish the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle. To ensure complete removal of solid matter, centrifuge the sample or carefully filter an aliquot of the supernatant through a syringe filter. This step is critical to avoid artificially high results.

-

Dilution and Analysis: Accurately dilute a known volume of the clear, saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method as the standards.

-

Calculation: Use the peak area from the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the compound in the solvent (e.g., in mg/L or mol/L).

Workflow Diagram

Caption: Experimental workflow for determining solubility via the shake-flask method.

Practical Applications in Solvent Selection

-

Chemical Synthesis: For reactions involving this compound, such as palladium-catalyzed cross-couplings, solvents like toluene, THF, dioxane, or DMF are excellent choices. They provide a homogeneous reaction medium, which is crucial for efficient reaction kinetics.

-

Purification by Recrystallization: An ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed-solvent system, such as ethyl acetate/hexane or DCM/hexane, might be effective. The compound would be dissolved in a minimal amount of the "good" solvent (ethyl acetate or DCM) at reflux, followed by the slow addition of the "poor" solvent (hexane) until turbidity is observed, then cooled to induce crystallization.

-

Chromatography: For column chromatography, a nonpolar mobile phase, such as a hexane/ethyl acetate or hexane/DCM gradient, would be appropriate, given the compound's nonpolar nature.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[6]

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[7] Avoid contact with skin and eyes. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[6][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a nonpolar, lipophilic molecule whose solubility is governed by the "like dissolves like" principle. It exhibits high solubility in nonpolar and halogenated organic solvents, moderate solubility in polar aprotic solvents, and very poor solubility in polar protic solvents. This predictable behavior allows for rational solvent selection for synthesis, purification, and formulation. For applications requiring precise solubility values, the standardized shake-flask method provides a reliable and reproducible protocol. Adherence to appropriate safety measures is essential when handling this and any laboratory chemical.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Hazards and Safe Handling of 2-Iodo-1,4-bis(trifluoromethyl)benzene

Section 1: Introduction & Compound Profile

2-Iodo-1,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, materials science, and organic synthesis. Its structure is characterized by a benzene ring substituted with an iodine atom and two trifluoromethyl (-CF3) groups. This unique combination of substituents imparts specific chemical properties that make it a valuable synthetic intermediate.

The trifluoromethyl groups are potent electron-withdrawing moieties and are known to enhance the lipophilicity and metabolic stability of parent molecules, making them highly desirable in pharmaceutical design.[1] The carbon-iodine bond is relatively weak, rendering the iodine atom an excellent leaving group in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational for constructing complex molecular architectures.[1]

Given its utility and reactive nature, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for researchers and professionals who handle this compound. This guide provides an in-depth analysis of its hazard profile, based on data from structurally analogous compounds, and outlines detailed procedures for its safe handling, storage, and emergency management.

Section 2: Hazard Identification and GHS Classification

A specific Safety Data Sheet (SDS) for this compound is not universally available. Therefore, this hazard assessment is synthesized from data on structurally related compounds, including 1,4-bis(trifluoromethyl)benzene[2][3], 1-iodo-4-(trifluoromethyl)benzene[4][5], and 1-iodo-3,5-bis(trifluoromethyl)benzene. The following classification represents the anticipated hazards and should be adopted for all laboratory work.

Summary of Anticipated GHS Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Combustible Liquid | Warning | H227: Combustible liquid | |

| Skin Corrosion / Irritation | Warning | H315: Causes skin irritation[4] | |

| Serious Eye Damage / Irritation | Warning | H319: Causes serious eye irritation[4] | |

| Specific Target Organ Toxicity - Single Exposure | Warning | H335: May cause respiratory irritation[4] |

Detailed Hazard Analysis

-

Physical Hazards: While the parent compound, 1,4-bis(trifluoromethyl)benzene, is a flammable liquid with a flash point of 21°C[2], the addition of a heavy iodine atom is expected to raise the boiling point and flash point. The isomer 1-iodo-3,5-bis(trifluoromethyl)benzene is classified as a combustible liquid with a flash point of 74°C. Therefore, this compound should be treated as a combustible liquid . Vapors may form explosive mixtures with air if heated above its flash point, and all sources of ignition must be rigorously excluded from handling areas.

-

Health Hazards:

-

Irritation: Based on consistent data from its structural analogs, the compound is expected to be a potent irritant. Direct contact will likely cause skin irritation (H315) and serious eye irritation (H319) .[4]

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation (H335) , leading to symptoms such as coughing and shortness of breath.[4]

-

Toxicological Data Gap: The comprehensive toxicological properties of this specific compound have not been fully investigated.[4] The absence of data necessitates treating the substance with a high degree of caution, assuming it may have other unknown adverse health effects.

-

-

Environmental Hazards: No specific data on the environmental fate of this compound is available. As a standard practice for halogenated organic compounds, release into drains, soil, or waterways must be strictly prevented.[6]

Section 3: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always show the safety data sheet or this guide to attending medical personnel.

-

After Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]

-

After Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6]

-

After Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Section 4: Exposure Controls & Personal Protection

The causality behind exposure controls is to create a multi-layered barrier between the researcher and the chemical. Engineering controls provide the primary barrier, while Personal Protective Equipment (PPE) serves as the essential secondary barrier.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain vapors and prevent inhalation exposure.[6]

-

Ventilation: The laboratory should be equipped with adequate general ventilation to control ambient vapor concentrations.

-

Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation where the chemical is handled.[2]

Personal Protective Equipment (PPE)

| Protection | Specification | Rationale |

| Eye/Face | ANSI Z87.1 compliant safety goggles or a face shield. | Protects against splashes of the liquid, which can cause serious eye irritation.[2] |

| Hand | Chemical-resistant gloves (Nitrile rubber, EN 374 standard). | Prevents direct skin contact, which causes irritation. Change gloves immediately if contamination occurs. |

| Skin/Body | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental splashes and provides a barrier. Flame-retardant material is recommended due to the compound's combustibility. |

| Respiratory | Not required if work is conducted within a certified fume hood. | A NIOSH-approved respirator with an organic vapor cartridge is necessary if engineering controls fail or for emergency response. |

Section 5: Handling and Storage Protocols

Safe Handling

-

Review Safety Information: Before beginning work, review this guide and any available SDS for the compound and its reactants.

-

Work in Fume Hood: Conduct all transfers and manipulations within a chemical fume hood.

-

Avoid Contact: Use appropriate PPE to prevent all contact with eyes, skin, and clothing. Avoid breathing vapors or mists.[6]

-

Ignition Source Control: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools for transfers.

-

Static Discharge Prevention: For transfers of larger quantities, ensure containers and receiving equipment are grounded and bonded to prevent ignition from static electricity.[2]

-

Hygiene: Wash hands and face thoroughly after handling and before breaks or leaving the laboratory.

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.[2][6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage. A locked cabinet is recommended.[6] Refrigerated storage (2-8°C) is advisable for long-term stability.

-

Incompatibilities: Segregate from strong oxidizing agents.[4][7]

-

Light Sensitivity: As aryl iodides can be light-sensitive, storage in an amber or opaque container is a prudent precaution.[4]

Section 6: Accidental Release & Emergency Procedures

Spill Response Protocol

In the event of a spill, a calm and systematic response is crucial to ensure safety and minimize environmental impact. The following workflow should be adopted.

Caption: Workflow for Small-Scale Laboratory Spill Response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.

-

Critical Hazard: Combustion produces highly toxic and corrosive gases, including carbon oxides, hydrogen fluoride (HF), and hydrogen iodide (HI).[4] This is the most significant hazard in a fire scenario.

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent exposure to these decomposition products.

Section 7: Physical and Chemical Properties

Specific experimental data for this isomer is limited. The following table includes data for the parent compound 1,4-bis(trifluoromethyl)benzene as a reference point. The iodo-substituted derivative will have a significantly higher molecular weight, boiling point, and density.

| Property | Value / Information | Source |

| Molecular Formula | C8H3F6I | - |

| Molecular Weight | 340.01 g/mol | - |

| Appearance | Expected to be a liquid. | - |

| Boiling Point | > 117 °C (estimated) | [2] |

| Flash Point | Expected to be > 21°C (Combustible) | [2] |

| Density | > 1.381 g/cm³ (estimated) | [2] |

| Solubility | Immiscible in water. | [2] |

Section 8: Stability and Reactivity

-

Reactivity: The compound is generally stable under recommended storage conditions.

-

Chemical Stability: Stable under normal temperatures and pressures. May be sensitive to light.[4]

-

Conditions to Avoid: Exposure to heat, open flames, sparks, static discharge, and strong light.[4]

-

Hazardous Decomposition Products: Thermal decomposition or combustion will produce carbon monoxide, carbon dioxide, hydrogen fluoride (HF), and hydrogen iodide (HI).[4]

References

- 1. 2-Iodo-1-methyl-4-(trifluoromethyl)benzene | 13055-62-4 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

palladium-catalyzed cross-coupling with 2-Iodo-1,4-bis(trifluoromethyl)benzene

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-1,4-bis(trifluoromethyl)benzene

Introduction: The Strategic Value of a Fluorinated Building Block